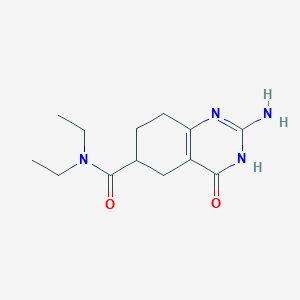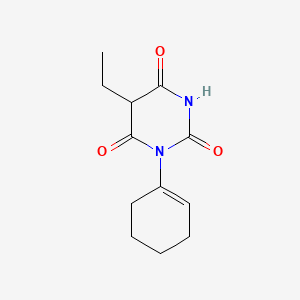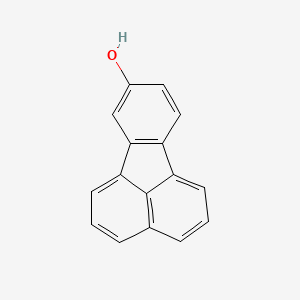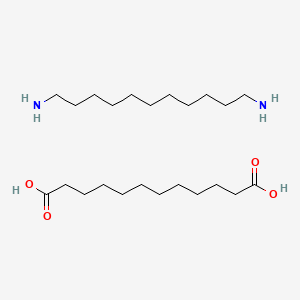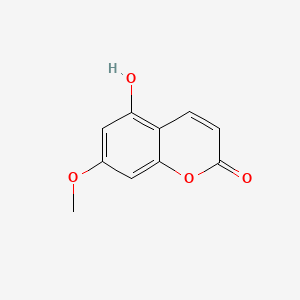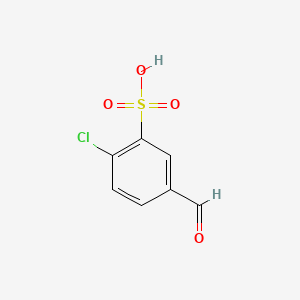
2-Methoxy-2-methylhept-4-yn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-2-methylhept-4-yn-3-ol is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol It is characterized by the presence of a methoxy group, a methyl group, and a triple bond within its heptane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-methylhept-4-yn-3-ol typically involves the alkylation of propargyl alcohol with 2-methoxy-2-methylpropyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol and facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-2-methylhept-4-yn-3-ol can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst, lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Methoxy-2-methylhept-4-yn-3-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methoxy-2-methylhept-4-yn-3-ol involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the triple bond and the methoxy group, which can participate in nucleophilic and electrophilic reactions. These interactions can modulate enzyme activity, alter metabolic pathways, and influence cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-2-methylhept-4-yn-3-one
- 2-Methoxy-2-methylhex-4-yn-3-ol
- 2-Methoxy-2-methylhept-3-yn-4-ol
Uniqueness
2-Methoxy-2-methylhept-4-yn-3-ol is unique due to its specific arrangement of functional groups and the presence of a triple bond within its heptane backbone.
Propiedades
Número CAS |
83803-83-2 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
2-methoxy-2-methylhept-4-yn-3-ol |
InChI |
InChI=1S/C9H16O2/c1-5-6-7-8(10)9(2,3)11-4/h8,10H,5H2,1-4H3 |
Clave InChI |
SLBALKXWOFELQN-UHFFFAOYSA-N |
SMILES canónico |
CCC#CC(C(C)(C)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



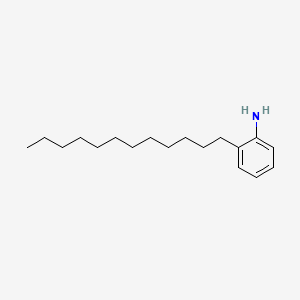
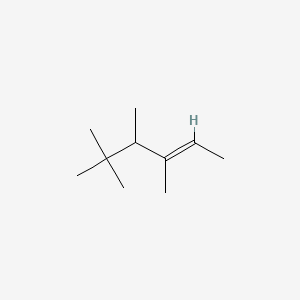
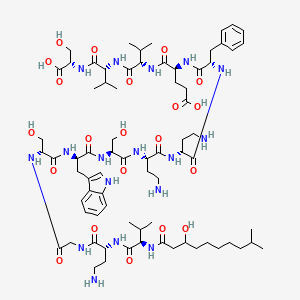
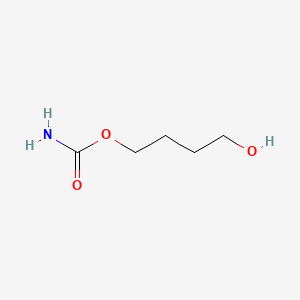
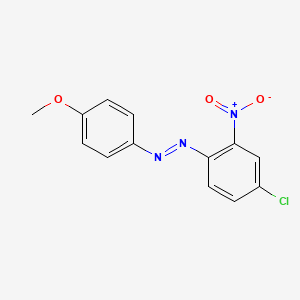

![[(9Z,19Z,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-(methylamino)-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B12653502.png)
